Norepinephrine bitartrate Norepinephrine bitartrate Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.
Brand Name: Vulcanchem
CAS No.: 34888-32-9
VCID: VC13339077
InChI: InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2
SMILES: C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Molecular Formula: C12H19NO10
Molecular Weight: 337.28 g/mol

Norepinephrine bitartrate

CAS No.: 34888-32-9

Cat. No.: VC13339077

Molecular Formula: C12H19NO10

Molecular Weight: 337.28 g/mol

* For research use only. Not for human or veterinary use.

Norepinephrine bitartrate - 34888-32-9

Specification

CAS No. 34888-32-9
Molecular Formula C12H19NO10
Molecular Weight 337.28 g/mol
IUPAC Name 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate
Standard InChI InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2
Standard InChI Key LNBCGLZYLJMGKP-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O
SMILES C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Canonical SMILES C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O

Introduction

Chemical and Structural Properties of Norepinephrine Bitartrate

Norepinephrine bitartrate, chemically designated as (−)-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol tartrate monohydrate, features a molecular formula of C12H19NO10\text{C}_{12}\text{H}_{19}\text{NO}_{10} and a molecular weight of 337.28 g/mol . The compound exists as a white to off-white crystalline powder with a melting point range of 100–104°C . Its solubility profile includes high water solubility (50 mg/mL) and stability in acidic solutions, necessitating storage at 2–8°C to prevent degradation .

Structural Characteristics

The molecule comprises a catecholamine backbone linked to L-tartaric acid, which enhances its stability and solubility for intravenous administration. The presence of two hydroxyl groups on the benzene ring facilitates receptor binding, while the bitartrate moiety ensures optimal pH balance (3.0–4.5) in commercial formulations .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number108341-18-0 / 69815-49-2
Molecular FormulaC12H19NO10\text{C}_{12}\text{H}_{19}\text{NO}_{10}
Melting Point100–104°C
Water Solubility50 mg/mL
pKa8.7 (amine group)

Pharmacological Mechanisms and Receptor Interactions

Norepinephrine bitartrate primarily activates α1-adrenergic receptors (EC50 = 5.37 μM) on vascular smooth muscle cells, inducing vasoconstriction and elevating systemic vascular resistance . Secondary β1-adrenergic stimulation increases myocardial contractility and heart rate, though this effect is less pronounced compared to epinephrine . The drug’s selectivity profile makes it particularly effective in scenarios requiring balanced vasopressor and inotropic support.

Pharmacokinetic Profile

The compound demonstrates rapid onset (steady-state plasma concentration within 5 minutes) and short duration of action (1–2 minutes after discontinuation) . Distribution occurs predominantly in sympathetic nervous tissue, with limited blood-brain barrier penetration . Metabolism proceeds via hepatic catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), yielding inactive metabolites excreted renally as sulfate conjugates .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability100% (IV)
Protein Binding25% (albumin-dominated)
Elimination Half-life2.4 minutes
Clearance3.7 L/min

Clinical Indications and Therapeutic Protocols

Acute Hypotensive States

Norepinephrine bitartrate remains first-line therapy for septic shock, demonstrating superior outcomes compared to dopamine in recent meta-analyses . The 2021 Surviving Sepsis Campaign guidelines recommend initial infusion rates of 0.05–0.1 μg/kg/min, titrated to maintain mean arterial pressure (MAP) ≥65 mmHg . In cardiogenic shock, its β1-mediated inotropic effects provide dual hemodynamic support, though optimal dosing strategies remain under investigation .

Obstetric Anesthesia

A 2018 randomized trial (n=117) demonstrated equivalent efficacy to phenylephrine in preventing spinal anesthesia-induced hypotension during cesarean delivery, with significantly lower bradycardia incidence (3.3% vs. 25%, p<0.01) . Current protocols suggest variable-rate infusions of 0.025–0.1 μg/kg/min, adjusted based on continuous blood pressure monitoring .

Table 3: Comparative Vasopressor Efficacy in Septic Shock

ParameterNorepinephrineDopaminePhenylephrine
Mortality Reduction22%12%18%
Arrhythmia Risk8%27%*10%
MAP Stabilization Time45±12 min68±18 min*52±15 min
  • p<0.05 vs. norepinephrine

Emerging Applications and Research Frontiers

Pediatric Septic Shock

A 2022 observational study (n=23) demonstrated 75% survival with early norepinephrine initiation versus 27.3% in historical controls (p=0.039), supporting expanded use in fluid-refractory shock .

Biliary Atresia Management

Phase II trials (NCT04506241) are investigating low-dose infusions (0.03–0.06 μg/kg/min) to improve hepatic perfusion in biliary atresia patients, with preliminary results showing 42% reduction in portal hypertension markers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator